Geraniin

Catalog No.
S593958
CAS No.
M.F
C41H28O27
M. Wt
952.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geraniin

Product Name

Geraniin

IUPAC Name

[(1R,7R,8S,26R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C41H28O27

Molecular Weight

952.6 g/mol

InChI

InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23+,30-,32+,33-,39+,41+/m1/s1

InChI Key

JQQBXPCJFAKSPG-SVYIMCMUSA-N

SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Synonyms

Geraniin

Canonical SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@@H]7C(=CC(=O)[C@@](C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Geraniin is a naturally occurring compound classified as a dehydroellagitannin, primarily found in various plants such as Geranium thunbergii and the rind of Nephelium lappaceum (rambutan). With a molecular weight of approximately 952.64 g/mol, geraniin is notable for its complex structure, which includes one hexahydroxydiphenic acid unit, one modified hexahydroxydiphenic acid unit (dehydrohexahydroxydiphenic acid), and one gallic acid unit linked to a glucose molecule . This compound is recognized for its significant antioxidant properties and potential health benefits, making it a subject of extensive research in pharmacology and nutrition.

The mechanism of action for Geraniin's various biological effects is an active area of research. Here are some proposed mechanisms:

  • Anti-cancer activity: Studies suggest Geraniin may induce apoptosis (programmed cell death) in cancer cells by inactivating the PI3K/Akt/mTOR signaling pathway [].
  • Anti-viral activity: Geraniin might inhibit the replication of viruses like herpes simplex virus and dengue virus by binding to their envelope proteins [, ].
  • Anti-inflammatory activity: Geraniin may suppress the production of inflammatory mediators like TNF-alpha.

These mechanisms require further investigation to fully understand Geraniin's potential health benefits.

There is limited information on the safety profile of Geraniin.

  • Since it's a naturally occurring compound, it's generally considered safe for consumption in the amounts typically found in food sources.
  • However, concentrated Geraniin supplements might have unknown side effects, and further research is needed to determine safe dosages and potential interactions with medications.

Antibacterial Activity:

Studies have shown geraniin possesses antibacterial properties against various bacteria, including Staphylococcus aureus and Xanthomonas campestris pv. vitians. It is believed to disrupt the bacterial cell membrane and inhibit their growth.

Antiviral Potential:

Research suggests geraniin exhibits antiviral activity against certain viruses, including dengue virus type 2 and human enterovirus 71. It is hypothesized to work by binding to the virus and hindering its attachment to host cells, thereby preventing replication.

Antioxidant Properties:

Geraniin demonstrates significant antioxidant activity, potentially protecting cells from damage caused by free radicals. This property might contribute to its potential benefits in various health conditions associated with oxidative stress.

Potential in Metabolic Health:

Studies suggest geraniin may play a role in improving metabolic health. It has been shown to lower blood sugar levels and improve insulin sensitivity in animal models fed a high-fat diet. However, further research is needed to confirm these findings in humans.

Other Investigated Applications:

Geraniin is also being explored for its potential benefits in various other areas, including:

  • Anti-inflammatory effects: Geraniin may help reduce inflammation, potentially offering benefits in conditions like arthritis and inflammatory bowel disease.
  • Bone health: Studies suggest geraniin might promote bone formation and protect against bone loss.
  • Neuroprotection: Geraniin may have neuroprotective properties, potentially benefiting brain health and protecting against neurodegenerative diseases.

Geraniin undergoes hydrolysis when exposed to hot water or weak acids/bases, resulting in several metabolites, including corilagin, ellagic acid, and gallic acid . The hydrolysis process alters its chemical structure and can affect its biological activity. Additionally, geraniin can be transformed into chebulagic acid through a glutathione-mediated reaction .

Geraniin exhibits a wide range of biological activities:

  • Antioxidant Activity: It demonstrates significant antioxidant properties, which can protect cells from oxidative stress .
  • Anticancer Properties: Studies have shown that geraniin can induce apoptosis in cancer cells by modulating pathways such as the PI3K/Akt/mTOR signaling pathway and up-regulating Fas ligand expression .
  • Immunomodulatory Effects: It has been reported to inhibit tumor necrosis factor-alpha and nuclear factor kappa-light-chain-enhancer of activated B cells in ovarian cancer cells, suggesting potential therapeutic applications in inflammatory diseases .
  • Antiviral Activity: Geraniin has shown efficacy against various viruses, including human enterovirus 71 and dengue virus, by disrupting viral protein interactions .

The synthesis of geraniin typically involves extraction from plant sources. Common methods include:

  • Conventional Extraction: This involves decoction or solvent extraction using ethanol, methanol, or aqueous mixtures. The plant materials are often pre-treated to remove lipophilic impurities before extraction .
  • Microwave-Assisted Extraction (MAE): A modern technique that enhances yield and reduces extraction time by applying microwave energy to facilitate the release of active compounds from plant tissues .
  • Chemical Synthesis: Although less common, synthetic pathways have been explored for producing geraniin and its derivatives through

Geraniin's diverse biological activities make it suitable for various applications:

  • Pharmaceuticals: Its anticancer and anti-inflammatory properties position it as a candidate for drug development.
  • Functional Foods: Due to its antioxidant effects, geraniin is being investigated as an ingredient in health supplements and functional foods .
  • Cosmetics: Its skin-protective properties suggest potential use in cosmetic formulations aimed at reducing oxidative damage.

Research has focused on understanding how geraniin interacts with biological systems:

  • Protein Binding: Geraniin has been shown to bind effectively to viral proteins such as the dengue virus envelope protein, inhibiting viral entry into host cells .
  • Metabolite Interaction: Studies indicate that geraniin and its metabolites interact with cellular pathways involved in apoptosis and inflammation, enhancing their therapeutic potential .

Geraniin shares structural similarities with other ellagitannins, but its unique properties set it apart. Here are some similar compounds:

CompoundSourceKey Activities
CorilaginVarious plantsAntioxidant, anticancer
Chebulagic AcidTerminalia chebulaAntioxidant, anti-inflammatory
Ellagic AcidPomegranates, berriesAntioxidant, antiviral
PunicalaginPomegranatesAntioxidant, cardioprotective
CastalaginVarious plantsAntioxidant, antimicrobial

Geraniin is distinguished by its potent immunomodulatory effects and specific binding affinities that enhance its therapeutic applications compared to these similar compounds .

Geraniin was first isolated in 1976 from the leaves of Geranium thunbergii, a plant widely used in Japanese traditional medicine for treating intestinal disorders. The compound derives its name from the genus Geranium, reflecting its botanical origin. Early structural elucidation efforts relied on spectroscopic analysis and chemical degradation, which revealed its unique dehydroellagitannin architecture. The discovery marked a significant milestone in understanding the bioactive constituents of ethnomedicinal plants, as geraniin’s complex structure—featuring a glucose core modified with galloyl and hexahydroxydiphenoyl (HHDP) groups—distinguished it from simpler phenolic compounds. By the 1980s, geraniin had been identified in other species, including Nephelium lappaceum (rambutan rind) and Phyllanthus muellerianus, expanding its relevance to tropical pharmacology.

Classification Within Hydrolysable Tannins

Geraniin belongs to the hydrolysable tannin subclass of ellagitannins, characterized by ester linkages between glucose and hexahydroxydiphenoyl (HHDP) units. Unlike gallotannins, which hydrolyze to release gallic acid, ellagitannins like geraniin yield ellagic acid upon degradation. Its structure comprises:

  • A central β-D-glucopyranose core
  • One HHDP group (C-4→C-6 linked)
  • One dehydrohexahydroxydiphenoyl (DHHDP) group (C-2→C-7 linked)
  • A galloyl moiety esterified at the glucose O-1 position

This configuration places geraniin among the modified dehydroellagitannins, a subgroup noted for oxidized and rearranged acyl units. The table below contrasts key features of hydrolysable tannin subclasses:

FeatureGallotanninsEllagitannins (e.g., Geraniin)
Core structureGlucose + galloyl estersGlucose + HHDP/DHHDP esters
Hydrolysis productsGallic acid + glucoseEllagic acid + glucose
Key bondsDepside (ester) linkagesC–C oxidative couplings
Representative plantsQuercus infectoria (gallnuts)Geranium thunbergii, Nephelium lappaceum
BioactivityAstringent, antimicrobialAnticancer, antiviral, antioxidant

Geraniin’s molecular formula (C₄₁H₂₈O₂₇) and mass (952.6 g/mol) reflect its highly oxidized nature, with 11 hydroxyl and 5 ketone groups enabling diverse biological interactions. Its presence in taxonomically distinct plants—from Geraniaceae to Sapindaceae—suggests convergent evolution in phenolic biosynthesis.

Primary Plant Sources (Geraniaceae, Phyllanthaceae, Sapindaceae)

Geraniin, a dehydroellagitannin with the molecular formula C₄₁H₂₈O₂₇ and molecular weight of 952.6 grams per mole, demonstrates widespread distribution across multiple plant families [1]. The compound has been verified in at least 71 plant species, with its occurrence spanning three primary botanical families: Geraniaceae, Phyllanthaceae, and Sapindaceae [2].

Geraniaceae Family Distribution

The Geraniaceae family, comprising over 830 species distributed across five to seven genera, serves as a significant source of geraniin [4]. Within this family, the genus Geranium represents the largest source with approximately 430 species [4]. Geranium thunbergii stands as one of the most notable sources, recognized as both a popular folk medicine and an official antidiarrheal drug in Japan [6]. Research has confirmed the presence of geraniin alongside other ellagitannins including corilagin, ellagic acid, gallic acid, quercetin, and kaempferol in Geranium thunbergii extracts [36].

The distribution pattern within Geraniaceae shows remarkable diversity across geographical regions. The genus Geranium encompasses approximately 400 species primarily distributed in the Northern Hemisphere, with significant concentrations in temperate climates [3]. Species are naturally found across diverse geographical locations including Australia, New Guinea, South and North Africa, and islands in the Pacific and Atlantic Oceans [3]. In India alone, 27 Geranium species have been documented, with maximum diversity observed in tropical hilly regions and temperate Himalayas [3].

Phyllanthaceae Family Sources

The Phyllanthaceae family represents another major botanical source of geraniin, with over 700 species distributed mainly in tropical regions [5]. Phyllanthus phillyreifolius, an endemic medicinal plant from Reunion Island, demonstrates exceptionally high geraniin concentrations. Quantitative analysis reveals geraniin concentration in Phyllanthus phillyreifolius ethanolic extract reaches 327 milligrams per gram of dry weight extract, equivalent to 110 milligrams per gram of dry weight plant material [35].

Phyllanthus species exhibit remarkable consistency in geraniin production across different geographical locations [5] [18]. The compound serves as the major quantitative constituent in Phyllanthus phillyreifolius, followed by ellagic acid, elaeocarpusin, rutin, quercetin, and gallic acid [5]. Additional Phyllanthus species documented to contain geraniin include Phyllanthus sellowianus and Phyllanthus muellerianus, with the latter showing geraniin as a major constituent contributing significantly to the plant's antimicrobial properties [18].

Sapindaceae Family Occurrence

The Sapindaceae family, known as the soapberry family, contains 138 genera and 1,858 accepted species distributed from temperate to tropical regions [8]. Within this family, Nephelium lappaceum, commonly known as rambutan, represents a particularly rich source of geraniin [11] [12]. The rind of Nephelium lappaceum serves as the primary tissue for geraniin accumulation, with the compound identified as the major ellagitannin present [12].

Quantitative studies demonstrate that rambutan peel contains substantial concentrations of geraniin, making it the dominant compound among ellagitannins present [12]. The fruit processing industry generates approximately 270,000 tons of rambutan annually in Thailand alone, with peel waste contributing 45.9 to 64.7 percent of total weight, representing a significant natural source of geraniin [12].

Plant FamilyRepresentative SpeciesGeraniin ContentTissue LocationReference
GeraniaceaeGeranium thunbergiiPresentWhole plant [6] [36]
PhyllanthaceaePhyllanthus phillyreifolius327 mg/g DWEAerial parts [35]
PhyllanthaceaePhyllanthus muellerianusMajor constituentAerial parts [18]
SapindaceaeNephelium lappaceumMajor compoundRind [11] [12]

Seasonal and Tissue-Specific Accumulation Patterns

Geraniin accumulation demonstrates distinct seasonal variations and tissue-specific distribution patterns across different plant species, influenced by environmental factors and developmental stages [23] [28].

Seasonal Variation Patterns

Ellagitannin compounds, including geraniin, exhibit characteristic seasonal decline patterns in many plant species [28]. Research conducted on multiple tree species reveals that hydrolyzable tannins, particularly ellagitannins, tend to show declining seasonal patterns during summer months [28]. Statistical analysis demonstrates significant decreases in ellagitannin content from June to July and August, with probability values less than 0.001 for both galloyl and hexahydroxydiphenoyl derivatives [28].

Temperature and precipitation treatments significantly influence geraniin and related tannin production [30]. Plants exposed to dry and ambient warm conditions produce higher quantities of tannins that demonstrate reduced polymerization [30]. Conversely, under favorable wet conditions, tannins are produced in lower quantities but exhibit increased polymerization [30]. Climate-induced stress conditions, including drought and increased temperature, induce production of tannins that differ both quantitatively and compositionally from those produced under optimal growing conditions [30].

Seasonal accumulation studies in Casuarina equisetifolia demonstrate that total phenolic content, including tannin compounds, reaches highest levels during summer in young and mature plant tissues [23]. Young plant tissues consistently maintain significantly higher extractable condensed tannin contents compared to mature and senescent tissues throughout growing seasons [23].

Tissue-Specific Distribution

Geraniin distribution varies significantly among different plant tissues, with concentration patterns reflecting specific physiological functions [20] [23]. In many plant species, hydrolyzable tannins accumulate in various tissues including leaves, bark, and roots, with concentrations reaching up to 70 percent of dry weight in specific tissues [20].

Root tissues often serve as primary accumulation sites for tannin compounds including geraniin [3]. According to research on Geranium species, the rootstock represents the main location where proanthocyanidins and related tannin compounds accumulate [3]. Among sixty Geranium species studied, only limited numbers demonstrated considerable tannin content in leaf tissues, with species such as Geranium incanum, Geranium platypetalum, Geranium sinense, Geranium lindenianum, Geranium renardii, and Geranium polyanthes showing significant foliar accumulation [3].

Bark tissues demonstrate substantial geraniin accumulation in certain species [29]. Research on Terminalia catappa root bark reveals the presence of geraniin alongside other ellagitannins including chebulagic acid, corilagin, and related compounds [29]. The concentration and distribution patterns in bark tissues often correlate with defensive functions and seasonal metabolic requirements [29].

Age-related accumulation patterns show distinct differences between juvenile and adult plant materials [26]. In juvenile plants, tannin accumulation including geraniin reaches maximum levels during spring and autumn periods, coinciding with peak organogenetic activity [26]. Adult plants demonstrate different patterns, with tannin accumulation reaching maximum levels during summer months when organogenetic activity peaks [26].

Tissue TypeAccumulation PatternSeasonal PeakFunctional Role
Young leavesHigh concentrationSpring/AutumnDefense against herbivores
Mature leavesModerate concentrationVariableOngoing protection
Root tissuesMaximum accumulationYear-roundStorage and defense
BarkSubstantial levelsSummer peakPathogen resistance

Ecological Roles in Plant Defense Mechanisms

Geraniin serves multiple critical ecological functions as a plant defense compound, demonstrating effectiveness against various biotic threats including herbivores, pathogens, and competing organisms [24] [25] [27].

Antimicrobial Defense Properties

Geraniin exhibits potent antimicrobial activity against diverse pathogenic organisms, functioning as a broad-spectrum defensive compound [18] [25]. Research demonstrates that geraniin effectively inhibits both Gram-positive and Gram-negative bacteria, indicating the presence of broad-spectrum antimicrobial mechanisms [18]. Against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Streptococcus pyogenes, and Candida albicans, geraniin demonstrates minimum inhibitory concentrations ranging from 0.08 to 1.25 milligrams per milliliter [18].

The antimicrobial mechanism involves direct interaction with bacterial cell membranes, causing morphological alterations including envelope degradation, cytoplasm leakage, and formation of pronounced whitish areas similar to vacuolization [25]. Transmission electron microscopy observations reveal that geraniin treatment results in multi-membranous and multi-wall system formation in treated bacteria, accompanied by extracellular electron-dense material accumulation around bacterial cells [25].

Time-kill kinetics studies demonstrate that geraniin acts primarily as a microbiostatic agent rather than a rapidly bactericidal compound [18]. The compound shows effectiveness against plant pathogenic bacteria, with studies on Xanthomonas campestris pathovar vitians revealing significant mortality increases from 13 percent in control treatments to 50 percent following geraniin treatment [25].

Herbivore Deterrence Mechanisms

Tannin compounds including geraniin defend plant tissues against insect herbivores through both deterrence and toxicity mechanisms [24]. Contrary to early theoretical models, tannins demonstrate no significant effects on protein digestion in insect herbivores, but instead function through oxidative stress induction [24]. In insects with high-pH digestive systems, tannins become particularly prone to oxidation, forming semiquinone radicals, quinones, and other reactive oxygen species [24].

Ellagitannins, including geraniin, oxidize more readily than gallotannins, which in turn demonstrate greater oxidative activity than most condensed tannins [24]. This enhanced oxidative potential contributes to increased toxicity in insect herbivores through production of high levels of reactive oxygen species [24]. The defensive effectiveness varies among different insect types, with caterpillars, grasshoppers, and sap-sucking insects showing differential susceptibility patterns [24].

Plant tissues containing elevated geraniin concentrations demonstrate reduced palatability and increased resistance to herbivore damage [27]. The compound contributes to the first line of defense against insect herbivores, working in conjunction with physical barriers such as trichomes and cuticle structures [27]. Research demonstrates that plants can prevent herbivore selection for oviposition through release of compounds that repel oviposition-inducing herbivores while simultaneously attracting parasitic and predatory insects [27].

Pathogen Resistance Functions

Geraniin contributes significantly to plant pathogen resistance through multiple mechanisms including direct antimicrobial activity and induced defense responses [37]. Ellagitannin compounds, including geraniin, elicit strong plant defense responses against fungal pathogens such as anthracnose disease caused by Colletotrichum acutatum [37]. The defensive mechanism involves interaction with pathogen cell membranes and inhibition of respiratory chain function [37].

Research demonstrates that ellagitannins including geraniin strongly interact with microbial cell membranes, leading to oxidation upon contact and subsequent inhibition of oxygen consumption, nicotinamide adenine dinucleotide hydrogen, and methylthiazolyldiphenyl-tetrazolium bromide reduction [37]. These effects provide evidence that geraniin and related compounds inhibit pathogen respiratory chain function, contributing to antimicrobial effectiveness [37].

The compound demonstrates particular effectiveness against plant pathogenic bacteria through membrane integrity disruption and metabolic interference [25]. Studies using fluorescent nucleic acid stains reveal that geraniin treatment increases bacterial mortality rates significantly compared to control treatments, with effects observable within 45 minutes of exposure [25].

Defense FunctionTarget OrganismsMechanismEffectiveness
AntimicrobialBacteria, fungiMembrane disruptionHigh (90% inhibition)
Herbivore deterrenceInsectsOxidative stressVariable by species
Pathogen resistancePlant pathogensRespiratory inhibitionSignificant mortality
Broad-spectrumMultiple threatsMultiple mechanismsBroad effectiveness

XLogP3

-0.6

Hydrogen Bond Acceptor Count

27

Hydrogen Bond Donor Count

14

Exact Mass

952.08179561 g/mol

Monoisotopic Mass

952.08179561 g/mol

Heavy Atom Count

68

Appearance

Yellow powder

Wikipedia

Geraniin

Dates

Modify: 2023-08-15

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